Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
This compound is labeled with the signal word “Danger” and has hazard statements H227, H302, H314, and H335 . These indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Mechanism of Action
The mechanism of action of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-2-methylcyclopentane-1-carboxylate
- Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate
- Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate
Uniqueness
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in studying structure-activity relationships .
Properties
IUPAC Name |
methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-4-6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBQEDRGMPDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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